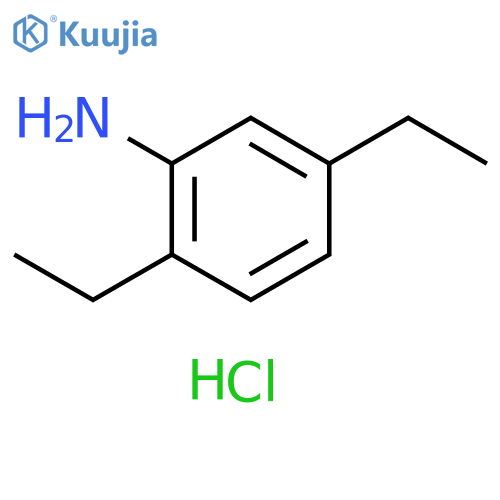Cas no 1354952-16-1 (2,5-diethylaniline hydrochloride)

1354952-16-1 structure
商品名:2,5-diethylaniline hydrochloride
CAS番号:1354952-16-1
MF:C10H16ClN
メガワット:185.693741798401
MDL:MFCD20731197
CID:4592485
PubChem ID:56828086
2,5-diethylaniline hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2,5-diethylaniline hydrochloride
-
- MDL: MFCD20731197
- インチ: 1S/C10H15N.ClH/c1-3-8-5-6-9(4-2)10(11)7-8;/h5-7H,3-4,11H2,1-2H3;1H
- InChIKey: GAOASLAGBQAOIH-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(CC)=C(N)C=1)C.Cl
2,5-diethylaniline hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-95954-0.1g |
2,5-diethylaniline hydrochloride |
1354952-16-1 | 95% | 0.1g |
$282.0 | 2024-05-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076714-1g |
2,5-Diethylaniline hydrochloride |
1354952-16-1 | 95% | 1g |
¥3325.0 | 2023-04-02 | |
| TRC | B422528-10mg |
2,5-diethylaniline hydrochloride |
1354952-16-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| Enamine | EN300-95954-0.25g |
2,5-diethylaniline hydrochloride |
1354952-16-1 | 95% | 0.25g |
$403.0 | 2024-05-21 | |
| 1PlusChem | 1P019TJA-100mg |
2,5-diethylaniline hydrochloride |
1354952-16-1 | 95% | 100mg |
$393.00 | 2025-03-03 | |
| A2B Chem LLC | AV36998-5g |
2,5-diethylaniline hydrochloride |
1354952-16-1 | 95% | 5g |
$2520.00 | 2024-04-20 | |
| 1PlusChem | 1P019TJA-250mg |
2,5-diethylaniline hydrochloride |
1354952-16-1 | 95% | 250mg |
$554.00 | 2025-03-03 | |
| 1PlusChem | 1P019TJA-500mg |
2,5-diethylaniline hydrochloride |
1354952-16-1 | 95% | 500mg |
$842.00 | 2025-03-03 | |
| 1PlusChem | 1P019TJA-5g |
2,5-diethylaniline hydrochloride |
1354952-16-1 | 95% | 5g |
$2979.00 | 2023-12-22 | |
| 1PlusChem | 1P019TJA-1g |
2,5-diethylaniline hydrochloride |
1354952-16-1 | 95% | 1g |
$1061.00 | 2025-03-03 |
2,5-diethylaniline hydrochloride 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
5. Water
1354952-16-1 (2,5-diethylaniline hydrochloride) 関連製品
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
